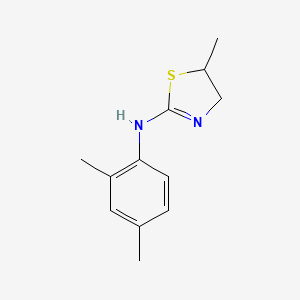![molecular formula C14H25NO3 B4925564 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4925564.png)
3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid, also known as tert-butyl leucine, is a non-proteinogenic amino acid that has gained significant interest in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl leucine has been studied extensively for its potential applications in various scientific fields. It has been used as a building block for the synthesis of peptide mimetics and as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its potential use as a drug delivery system and as a ligand for metal catalysts.
Wirkmechanismus
The mechanism of action of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine is not fully understood, but it is believed to act as a steric hindrance agent due to its bulky 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid group. This property makes it useful in the synthesis of peptide mimetics, where it can be used to disrupt the secondary structure of peptides and enhance their binding affinity to target proteins.
Biochemical and Physiological Effects:
Tert-butyl leucine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on its own. However, its use in peptide mimetics and drug delivery systems can have a significant impact on the activity and efficacy of the resulting compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine is its ease of synthesis and availability. It is also a relatively inexpensive reagent compared to other amino acids. However, its bulky 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid group can make it difficult to incorporate into peptides and can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine in scientific research. One area of interest is its use in the synthesis of peptide mimetics for drug discovery and development. It may also have potential applications in the design of new catalysts for organic synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.
Synthesemethoden
The synthesis of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine involves the reaction between 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid glycine and isobutyraldehyde in the presence of a Lewis acid catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)15-10(16)9-7-8-14(6,11(17)18)13(9,4)5/h9H,7-8H2,1-6H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLAQWKIJVEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B4925482.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4925494.png)
![1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]](/img/structure/B4925499.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4925510.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B4925516.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4925521.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4925524.png)
![ethyl 1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4925531.png)
![2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4925553.png)
![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)
![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)